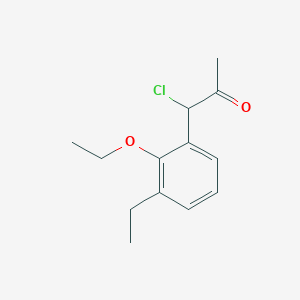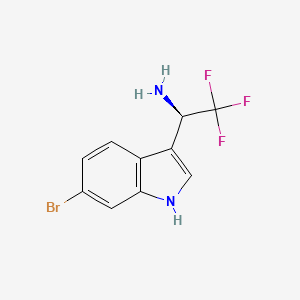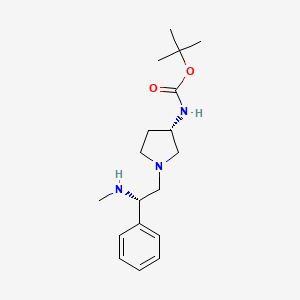
1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one is an organic compound with the molecular formula C13H17ClO2 It is a chlorinated ketone, characterized by the presence of a chloro group, an ethoxy group, and an ethyl group attached to a phenyl ring
準備方法
The synthesis of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where chloroacetone is reacted with 2-ethoxy-3-ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous conditions and a controlled temperature to ensure high yield and purity of the product.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. The use of solid acid catalysts and advanced purification techniques can further enhance the efficiency and quality of the final product.
化学反応の分析
1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the ketone group can undergo various transformations, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one can be compared with similar compounds such as phenylacetone and other chlorinated ketones. Phenylacetone, for example, has a similar structure but lacks the chloro and ethoxy groups, which can significantly influence its chemical properties and reactivity. The presence of these functional groups in this compound makes it unique and potentially more versatile in certain applications.
Similar compounds include:
Phenylacetone: A simpler ketone with a phenyl group.
1-Chloro-1-phenylpropan-2-one: A chlorinated ketone without the ethoxy group.
2-Ethoxy-1-phenylpropan-2-one: A ketone with an ethoxy group but lacking the chloro group.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
特性
分子式 |
C13H17ClO2 |
|---|---|
分子量 |
240.72 g/mol |
IUPAC名 |
1-chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C13H17ClO2/c1-4-10-7-6-8-11(12(14)9(3)15)13(10)16-5-2/h6-8,12H,4-5H2,1-3H3 |
InChIキー |
LLOWNNNYRJFEGG-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)C(C(=O)C)Cl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(E)-3-(2-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14049974.png)
![1,1-Difluorospiro[2.3]hexane-5-carbonitrile](/img/structure/B14049976.png)


